molecular formula C13H17NO4S B11517200 2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 367928-69-6

2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11517200
CAS No.: 367928-69-6
M. Wt: 283.35 g/mol
InChI Key: AQAPHTGLTLLHQO-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a 1,3-thiazolidine ring fused with a carboxylic acid group at position 4 and a substituted phenyl ring at position 2. The phenyl ring features ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 4 and 3, respectively. These substituents confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

CAS No.

367928-69-6

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C13H17NO4S/c1-3-18-10-5-4-8(6-11(10)17-2)12-14-9(7-19-12)13(15)16/h4-6,9,12,14H,3,7H2,1-2H3,(H,15,16)

InChI Key

AQAPHTGLTLLHQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of L-Cysteine and 4-Ethoxy-3-Methoxybenzaldehyde

The foundational step involves the reaction of L-cysteine hydrochloride with 4-ethoxy-3-methoxybenzaldehyde in a polar solvent system.

Procedure :

  • Reagents :

    • L-Cysteine hydrochloride (1.0 eq)

    • 4-Ethoxy-3-methoxybenzaldehyde (1.0 eq)

    • Solvent: Ethanol/water (1:1) or aqueous dimethyl sulfoxide (DMSO)

    • Base: Potassium acetate or sodium bicarbonate (1.0–2.5 eq)

  • Steps :

    • Dissolve L-cysteine hydrochloride and base in solvent.

    • Add aldehyde dropwise under stirring at 0–25°C.

    • Stir for 4–24 hours until precipitation occurs.

    • Acidify with cold 2M HCl, extract with ethyl acetate, and purify via silica column chromatography.

Reaction Conditions :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CLower temps reduce side reactions
Solvent PolarityHigh (e.g., DMSO)Enhances aldehyde solubility
Reaction Time6–15 hoursLonger durations improve cyclization

Yield : 60–95% (epimeric mixture).

Diastereomer Separation and Characterization

The product exists as a 1:1 to 3:2 mixture of (2R,4R) and (2S,4R) diastereomers. Separation techniques include:

  • Chromatography : HPLC or silica gel columns with methanol/ethyl acetate eluents.

  • Crystallization : Differential solubility in ethanol/water mixtures.

Key Analytical Data :

  • NMR : Distinct splitting patterns for C2 and C4 protons confirm diastereomerism.

  • HPLC Retention Times : (2R,4R) elutes earlier than (2S,4R) in reverse-phase systems.

Advanced Functionalization Strategies

Protection of the Thiazolidine Amine

To enable downstream modifications (e.g., hydrazide formation), the amine group is protected using tert-butoxycarbonyl (t-Boc) :

Procedure :

  • Suspend thiazolidine-4-carboxylic acid in 50% aqueous dioxane.

  • Add di-tert-butyl dicarbonate (1.4 eq) and stir at 0°C for 1.5 hours.

  • Warm to room temperature, stir for 12 hours, and purify via extraction.

Yield : 70–85% after deprotection with trifluoroacetic acid (TFA).

Synthesis of Hydrazide Derivatives

Protected thiazolidines are converted to hydrazides for further functionalization:

  • React N-t-Boc-thiazolidine-4-carboxylic acid with DCC (dicyclohexylcarbodiimide) and hydrazine hydrate.

  • Stir for 24 hours, concentrate, and chromatograph.

Application : Hydrazides serve as intermediates for antimicrobial or antiviral agents.

Optimization and Challenges

Solvent and Catalytic Effects

  • DMSO vs. Ethanol : DMSO increases reaction rate but may complicate purification.

  • Base Selection : Sodium bicarbonate minimizes racemization compared to stronger bases.

Scaling Considerations

  • Precipitation Control : Slow aldehyde addition prevents uncontrolled crystallization.

  • Temperature Gradients : Gradual warming improves yield in multi-step sequences.

Comparative Analysis of Published Methods

SourceKey VariationYieldDiastereomer Ratio
Aqueous ethanol/KOAc70%3:2
Ethanol/NaHCO₃85%1:1
DMSO/NaHCO₃95%2:1

Chemical Reactions Analysis

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes derivatization to form hydrazides, esters, or amides:

Hydrazide Formation

Reaction with hydrazine hydrate in the presence of DCC (dicyclohexylcarbodiimide) yields hydrazide intermediates :

Thiazolidine-4-carboxylic acid+NH2NH2DCC, EtOHThiazolidine-4-carbohydrazide\text{Thiazolidine-4-carboxylic acid} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{DCC, EtOH}} \text{Thiazolidine-4-carbohydrazide}

ReagentsConditionsYieldSource
Hydrazine hydrate, DCCRT, 24 h85–90%

Esterification

The acid reacts with alcohols under acidic or coupling conditions to form esters. For example, methyl ester synthesis uses methanol and H₂SO₄ .

N-Acetylation of the Thiazolidine Nitrogen

The secondary amine in the thiazolidine ring undergoes acetylation with acetic anhydride in basic media :

Thiazolidine+(CH3CO)2ONa2CO3N-Acetyl-thiazolidine\text{Thiazolidine} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Na}_2\text{CO}_3} \text{N-Acetyl-thiazolidine}

ReagentsConditionsYieldSource
Acetic anhydride, Na₂CO₃0°C, 1 h63–95%

Alkylation at the Thiazolidine Nitrogen

The nitrogen atom participates in nucleophilic substitution with alkyl halides. For example, coupling with N-(ω-bromoalkyl)-1,8-naphthalimide in DMF with K₂CO₃ introduces alkyl chains :

Thiazolidine+R-BrK2CO3,DMFN-Alkyl-thiazolidine\text{Thiazolidine} + \text{R-Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Alkyl-thiazolidine}

ReagentsConditionsYieldSource
N-(ω-bromoalkyl)-1,8-naphthalimide, K₂CO₃Reflux, 12 h60–75%

Aromatic Ring Modifications

The 4-ethoxy-3-methoxyphenyl group undergoes reactions typical of electron-rich aromatic systems:

O-Demethylation

Under strong acidic conditions (e.g., HBr/AcOH ), methoxy groups may cleave to form phenolic derivatives .

Electrophilic Substitution

Nitration or sulfonation can occur at the activated para position relative to the methoxy group, though specific examples are not documented in the reviewed literature.

Ring-Opening Reactions

The thiazolidine ring opens under acidic hydrolysis , yielding cysteine derivatives. For example, treatment with HCl regenerates L-cysteine and the aldehyde precursor .

Condensation Reactions

The compound participates in Schiff base formation with aldehydes or ketones when the amine is deprotected. For instance, reaction with 4-nitrobenzaldehyde forms hydrazone derivatives .

Comparative Reactivity Table

Reaction TypeKey Functional GroupReagents/ConditionsTypical YieldSource
Ring formationThiazolidineL-cysteine + aldehyde70–99%
N-AcetylationSecondary amineAcetic anhydride, Na₂CO₃63–95%
Hydrazide synthesisCarboxylic acidHydrazine hydrate, DCC85–90%
N-AlkylationSecondary amineAlkyl halides, K₂CO₃, DMF60–75%
O-DemethylationMethoxy groupHBr/AcOHNot reported

Key Findings from Research

  • Steric Effects : The 4-ethoxy and 3-methoxy groups on the phenyl ring influence reaction rates in aromatic substitutions due to steric hindrance .

  • Diastereomer Complexity : Synthesis often produces diastereomeric mixtures, complicating purification .

  • Biological Relevance : Derivatives (e.g., hydrazides) show enhanced bioactivity, making functionalization critical for pharmacological studies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial activity. Specifically, 2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has shown efficacy against various bacterial strains. A study indicated that thiazolidinones can inhibit bacterial enzyme MurB, which is crucial for bacterial cell wall synthesis, thereby exerting antibacterial effects .

Anticancer Activity
Thiazolidine derivatives have been investigated for their anticancer properties. The compound has been noted for its antiproliferative effects in human cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Biological Research

Toxicological Studies
Research involving zebrafish models has provided insights into the toxicological effects of this compound. In a study assessing the impact on zebrafish testicular tissue, it was found that exposure to varying concentrations led to structural abnormalities in Sertoli cells and spermatogonia, indicating potential reproductive toxicity .

Developmental Toxicity
Further investigations have highlighted developmental toxicity associated with the compound, where exposure resulted in pericardial edema and malformations in zebrafish embryos. These findings underscore the importance of evaluating the safety profile of thiazolidine derivatives before therapeutic applications .

Summary of Case Studies

Study Focus Findings
Kotil et al. (2024)Ultrastructural effects on zebrafishObserved mitochondrial degeneration and cellular abnormalities in testicular tissue after exposure to the compound .
Akbulut et al. (2017)Developmental toxicityReported malformations and increased mortality rates in zebrafish embryos exposed to the compound .
Zhang et al. (2022)Antiproliferative effectsDemonstrated reduced viability and increased reactive oxygen species production in cancer cell lines treated with thiazolidines .

Mechanism of Action

  • The exact mechanism remains an area of ongoing research. it likely involves interactions with specific cellular targets or signaling pathways.
  • Further studies are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    Table 1: Structural Comparison of Selected Thiazolidine-4-Carboxylic Acid Derivatives

    Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Features/Applications Evidence Source
    2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid 4-Bromo C₁₀H₁₀BrNO₂S 288.16 Bromine’s electron-withdrawing nature; potential antimicrobial activity
    2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 4-Methoxy C₁₁H₁₃NO₃S 255.29 Antioxidant and tyrosinase inhibition
    2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid 4-Nitro C₁₀H₁₀N₂O₄S 254.26 Strong antimicrobial activity against MRSA
    2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 3-Hydroxy, 4-Methoxy C₁₁H₁₃NO₄S 271.29 Metabolic intermediate; stereochemical complexity
    2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 3-Ethoxy, 4-Hydroxy C₁₂H₁₅NO₄S 285.31 Commercial availability for research applications
    Target compound : 2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 4-Ethoxy, 3-Methoxy C₁₃H₁₇NO₄S 299.34 Enhanced lipophilicity due to ethoxy group; potential stability in formulations

    Physicochemical Properties

    • Lipophilicity : Ethoxy and methoxy groups increase lipophilicity compared to hydroxy-substituted analogs (e.g., 2-(4-hydroxyphenyl)), improving membrane permeability but reducing water solubility .
    • Stereochemical Complexity : Derivatives like (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibit defined stereocenters, influencing binding specificity in biological systems .
    • Stability : Ethoxy groups may confer greater metabolic stability compared to hydroxy groups, which are prone to conjugation reactions .

    Research Findings and Implications

    • Antioxidant Potential: Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)) demonstrated tyrosinase inhibitory activity (IC₅₀ = 18.2 µM), suggesting utility in cosmetic formulations .
    • Antimicrobial Efficacy: The 4-nitrophenyl derivative showed a zone of inhibition of 22 mm against MRSA, outperforming non-nitro analogs .
    • Metabolic Stability : Thiazolidine derivatives with ethoxy groups may exhibit prolonged half-lives due to reduced oxidative metabolism, a hypothesis supported by the commercial availability of 2-(3-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid for pharmacological research .

    Biological Activity

    2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This thiazolidine derivative is structurally characterized by the presence of an ethoxy and methoxy group on the phenyl ring, which may influence its biological properties.

    Antioxidant Activity

    Recent studies have indicated that thiazolidine derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For instance, research has shown that modifications at the 2 and 4 positions of thiazolidine can enhance antioxidant capacity, making these compounds suitable candidates for further development in therapeutic applications aimed at oxidative damage prevention .

    Antimicrobial Properties

    Thiazolidine derivatives, including 2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, have demonstrated antimicrobial effects against various pathogens. Studies have reported their efficacy against bacteria and fungi, suggesting potential use in treating infections . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

    Histopathological Studies

    Histopathological investigations using zebrafish as a model organism have provided insights into the compound's effects on various tissues:

    • Intestinal Tissue : Exposure to different concentrations (0.2 mM, 0.4 mM, 0.6 mM) resulted in observable degeneration and inflammation in intestinal villi. The severity of these effects increased with concentration, highlighting the compound's potential toxicity at higher doses .
    • Heart Tissue : Similar studies on cardiac tissue revealed hypertrophy and vacuolization at elevated concentrations, indicating possible cardiotoxic effects that warrant further investigation .
    • Liver Tissue : The liver showed signs of damage including vacuolization and degeneration of hepatocytes, suggesting that the compound could have hepatotoxic implications .

    Tyrosinase Inhibition

    Tyrosinase inhibition is another area where this compound shows promise. Tyrosinase is crucial in melanin production; thus, its inhibition can be beneficial for skin whitening applications. The structural similarity of thiazolidine derivatives to tyrosine suggests that they may effectively inhibit this enzyme, which could lead to cosmetic applications .

    Study on Zebrafish Model

    A comprehensive study involving zebrafish assessed the developmental toxicity of 2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. The findings indicated that exposure led to significant morphological abnormalities and increased mortality rates in embryos .

    Synthesis and Evaluation

    Research focused on synthesizing new derivatives of thiazolidine has shown that modifications can enhance biological activities such as antioxidant and antimicrobial properties. Molecular docking studies have also been employed to predict interactions with biological targets, further validating the compound's potential .

    Summary Table of Biological Activities

    Biological Activity Effect Study Reference
    AntioxidantEffective free radical scavenger
    AntimicrobialActive against various pathogens
    Histopathological (Intestine)Degeneration and inflammation
    Histopathological (Heart)Hypertrophy and vacuolization
    Histopathological (Liver)Vacuolization and hepatocyte degeneration
    Tyrosinase InhibitionPotential skin whitening agent

    Q & A

    What are the standard synthetic routes for preparing 2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives?

    Basic
    A common method involves condensation reactions between L-cysteine derivatives and substituted aldehydes. For example, L-cysteine hydrochloride hydrate reacts with sodium bicarbonate and aryl-substituted aldehydes in a water-ethanol solvent system under mild conditions (room temperature, 6 hours). The product is purified via silica gel chromatography using a hexane:ethyl acetate gradient. This approach ensures stereochemical control and high yields for thiazolidine ring formation .

    How is the purity and structural integrity of this compound validated in synthetic workflows?

    Basic
    Purity is assessed using HPLC or TLC, while structural confirmation relies on FT-IR and NMR spectroscopy. For example, FT-IR spectra of analogous thiazolidine derivatives show a sharp N-H stretch at 1571–1580 cm⁻¹, confirming the presence of the thiazolidine ring. Additionally, 1^1H NMR can resolve stereochemistry at the 4-position of the thiazolidine ring .

    What in vitro models are used to evaluate the antibacterial activity of thiazolidine-4-carboxylic acid derivatives?

    Basic
    Standard assays include disk diffusion and broth microdilution against Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) strains. Activity is compared to reference drugs like ciprofloxacin. Zone of inhibition (mm) and minimum inhibitory concentration (MIC) values are critical metrics .

    How does the substituent position (para, meta, ortho) on the phenyl ring influence antimicrobial efficacy?

    Advanced
    Substituent position significantly impacts bioactivity. Nitro groups at the para-position (e.g., 2-(4-nitrophenyl)- derivatives) exhibit superior antibacterial activity compared to meta- or ortho-substituted analogs. This is attributed to enhanced electron-withdrawing effects and steric compatibility with bacterial targets. For example, 2-(4-nitrophenyl)- derivatives show MIC values comparable to ciprofloxacin against MRSA .

    What advanced analytical techniques are recommended for quantifying thiazolidine derivatives in biological matrices?

    Advanced
    Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation using MSTFA/TMCS) enables sensitive detection in plasma. Ultrafiltration and vacuum drying are critical for sample preparation. This method achieves linear quantification in the 1–20 µmol/L range, with validation via spike-recovery experiments .

    How can researchers resolve contradictions in activity data across structurally similar derivatives?

    Advanced
    Discrepancies may arise from differences in bacterial strain susceptibility, assay conditions (e.g., pH, incubation time), or stereochemical variations. Systematic SAR studies with standardized protocols (e.g., fixed inoculum size, controlled solvent systems) are essential. For instance, activity disparities between nitro- and chloro-substituted derivatives highlight the need for substituent-specific optimization .

    What considerations are critical when transitioning from in vitro to in vivo studies for this compound?

    Advanced
    Key factors include:

    • Dose selection : Prioritize compounds with in vitro MIC values ≤10 µg/mL.
    • Animal models : Use immunocompetent rodents for systemic infections, with group sizes ≥16 to ensure statistical power.
    • Pharmacokinetics : Monitor plasma stability and metabolite formation (e.g., hydrolysis of the thiazolidine ring). Preliminary data from related compounds suggest oral bioavailability challenges due to high polarity .

    How do solvent and temperature conditions affect the stability of thiazolidine-4-carboxylic acid derivatives?

    Advanced
    Stability studies in aqueous buffers (pH 1–9) and organic solvents (e.g., DMSO, ethanol) reveal hydrolysis susceptibility under acidic conditions. Thermal gravimetric analysis (TGA) shows decomposition onset at ~175°C. Storage at –20°C in anhydrous DMSO is recommended for long-term stability .

    What computational tools are used to predict the binding modes of this compound to bacterial targets?

    Advanced
    Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs). Density functional theory (DFT) calculations predict electron distribution effects of substituents on binding affinity .

    How can researchers address low solubility in aqueous media for in vivo applications?

    Advanced
    Strategies include:

    • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl esters) to enhance lipophilicity.
    • Nanoformulation : Encapsulation in PLGA nanoparticles or liposomes.
    • Co-crystallization : Use of co-formers like nicotinamide to improve dissolution rates .

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